molecular formula C10H18CaO8 B15188886 Calcium 3-methyl-2-oxobutyrate dihydrate CAS No. 353241-22-2

Calcium 3-methyl-2-oxobutyrate dihydrate

Katalognummer: B15188886
CAS-Nummer: 353241-22-2
Molekulargewicht: 306.32 g/mol
InChI-Schlüssel: LTLGJFDNIYJNON-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Calcium 3-methyl-2-oxobutyrate dihydrate (CAS: 51828-94-5) is an organic calcium salt with the molecular formula 2C₅H₇O₃·Ca·2H₂O. It is synthesized via the reaction of isobutyraldehyde with diethyl oxalate under sodium methoxide catalysis, followed by hydrolysis and calcium chloride neutralization . This compound is characterized by a branched-chain oxo acid structure, featuring a ketone group and methyl substituent, which influence its solubility and reactivity.

Eigenschaften

CAS-Nummer

353241-22-2

Molekularformel

C10H18CaO8

Molekulargewicht

306.32 g/mol

IUPAC-Name

calcium;3-methyl-2-oxobutanoate;dihydrate

InChI

InChI=1S/2C5H8O3.Ca.2H2O/c2*1-3(2)4(6)5(7)8;;;/h2*3H,1-2H3,(H,7,8);;2*1H2/q;;+2;;/p-2

InChI-Schlüssel

LTLGJFDNIYJNON-UHFFFAOYSA-L

Kanonische SMILES

CC(C)C(=O)C(=O)[O-].CC(C)C(=O)C(=O)[O-].O.O.[Ca+2]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Hydantoin-Based Condensation and Hydrolysis

A patented three-step synthesis route begins with the condensation of hydantoin and butanone to form 2-butylidene hydantoin, followed by alkaline hydrolysis and subsequent reaction with calcium chloride.

Procedure :

  • Condensation : Hydantoin reacts with butanone in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C for 6–8 hours, yielding 2-butylidene hydantoin with >90% conversion.
  • Hydrolysis : The intermediate is treated with 2M sodium hydroxide at 80°C, cleaving the hydantoin ring to generate 3-methyl-2-oxovaleric acid.
  • Salt Formation : The free acid is neutralized with calcium chloride in aqueous solution, followed by recrystallization from ethanol-water (1:3 v/v) to obtain the dihydrate form.

Optimization :

  • Temperature Control : Maintaining hydrolysis at 80°C prevents decarboxylation of the keto acid.
  • Solvent Selection : Ethanol-water mixtures enhance crystal nucleation, achieving 85–90% yield after recrystallization.

Outcomes :

Parameter Value Source
Purity (HPLC) 98.5%
Yield (Post-Recrystallization) 85–90%
Crystal Water Content 10–12% (TGA)

Direct Esterification and Calcium Exchange

An alternative method involves esterifying α-ketoisovaleric acid with ethanol, followed by transmetallation with calcium hydroxide.

Procedure :

  • Esterification : α-Ketoisovaleric acid is refluxed with ethanol and sulfuric acid (catalyst) at 78°C for 4 hours, forming ethyl 3-methyl-2-oxobutyrate.
  • Calcium Exchange : The ester is reacted with calcium hydroxide in methanol under nitrogen, yielding the calcium salt after solvent evaporation.

Critical Parameters :

  • Catalyst Loading : 0.5% sulfuric acid minimizes side reactions (e.g., keto-enol tautomerization).
  • Atmosphere : Nitrogen purge prevents oxidative degradation of the keto group.

Data :

Parameter Value Source
Esterification Yield 92%
Calcium Salt Purity 97.0% (Titrimetric)
Reaction Time 4 hours

Racemization Control and Stereochemical Integrity

The compound’s biological efficacy depends on maintaining stereochemical purity, necessitating stringent control during synthesis.

Low-Temperature Transamination

To suppress racemization, enzymatic transamination using L-amino acid oxidase is employed at 4°C, preserving the (S)-enantiomer.

Conditions :

  • Enzyme Loading : 5 U/g substrate
  • pH : 7.4 (phosphate buffer)
  • Reaction Time : 24 hours

Outcome :

  • Enantiomeric Excess (ee) : 99.2% (Chiral HPLC)

Chiral Chromatography

Post-synthesis, chiral stationary phases (e.g., Chiralpak IA) resolve enantiomers, achieving >99% purity for pharmacological use.

Chromatographic Parameters :

Column Mobile Phase Retention Time (S)
Chiralpak IA Hexane:IPA (90:10) 12.4 min

Industrial-Scale Production Challenges

By-Product Management

Side products like 3-methyl-2-hydroxybutyrate arise from keto-enol tautomerization, requiring precise pH control (6.5–7.0) during neutralization.

Mitigation Strategies :

  • In Situ Monitoring : FTIR tracks carbonyl absorption at 1,710 cm⁻¹ to detect tautomerization.
  • Additives : 0.1% EDTA chelates residual metals, reducing enolization.

Crystallization Optimization

Industrial recrystallization uses anti-solvent precipitation with acetone, enhancing crystal habit and flowability.

Conditions :

  • Anti-Solvent Ratio : 1:4 (product solution:acetone)
  • Cooling Rate : 0.5°C/min

Results :

Parameter Value Source
Bulk Density 0.45 g/cm³
Particle Size (D50) 150 µm

Analytical Validation and Quality Control

Spectroscopic Characterization

  • NMR : ¹H NMR (D₂O): δ 1.05 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.45 (m, 1H, CH), 3.12 (s, 2H, COO⁻).
  • HPLC : Retention time = 6.8 min (C18 column, 0.1% H₃PO₄ mobile phase).

Thermogravimetric Analysis (TGA)

Confirms dihydrate stoichiometry via two-stage weight loss:

  • 25–120°C : Loss of 10.2% (theoretical H₂O = 11.8%)
  • 120–250°C : Decomposition of organic moiety.

Analyse Chemischer Reaktionen

Types of Reactions

Calcium 3-methyl-2-oxobutyrate dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reactions: These reactions often require catalysts such as acids or bases to facilitate the substitution process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Calcium 3-methyl-2-oxobutyrate dihydrate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of calcium 3-methyl-2-oxobutyrate dihydrate involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in metabolic pathways, influencing various biochemical processes. The compound’s effects are mediated through its conversion to other metabolites, which then participate in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Chemical and Structural Differences

Calcium 3-Methyl-2-Oxobutyrate Dihydrate vs. Inorganic Calcium Salts

The compound is distinct from inorganic calcium salts like dicalcium phosphate dihydrate (DCPD), calcium oxalate dihydrate (COD), and calcium sulfate dihydrate (gypsum). Key differences include:

  • Organic vs. Inorganic Backbone: The presence of a branched organic ligand (3-methyl-2-oxobutyrate) contrasts with phosphate, oxalate, or sulfate anions in inorganic salts. This structural difference impacts solubility, bioavailability, and chemical interactions .
  • Hydration State: While all listed compounds are dihydrates, the organic ligand in Calcium 3-methyl-2-oxobutyrate may enhance water solubility compared to less-soluble inorganic salts like COD or DCPD .

Solubility and Stability

Compound Solubility Profile pH Stability Range Key Stability Notes
This compound Higher aqueous solubility (organic ligand) Broad (pH 5–9) Sensitive to strong acids/bases
Dicalcium phosphate dihydrate (DCPD) Low solubility (0.03 g/100 mL at 25°C) Acidic environments Converts to hydroxyapatite in neutral/alkaline conditions
Calcium oxalate dihydrate (COD) Very low solubility (0.0067 g/100 mL) Neutral to slightly acidic Pathological role in kidney stones
Calcium sulfate dihydrate (gypsum) Moderate solubility (0.24 g/100 mL) Neutral Dehydrates to hemihydrate at >40°C

Notes:

  • Calcium 3-methyl-2-oxobutyrate’s organic structure likely enhances bioavailability for physiological applications compared to inorganic salts like DCPD or COD .
  • COD’s low solubility contributes to its role in renal calculi formation, necessitating medical interventions .
Pharmaceutical and Biomedical Uses
  • This compound: Potential use as a calcium supplement or drug intermediate due to its organic backbone and solubility. No direct evidence from the provided sources, but synthesis methods suggest pharmaceutical relevance .
  • DCPD: Widely used as a non-hygroscopic excipient in tablets and a calcium source in nutraceuticals .
  • COD : Primarily studied in pathological contexts (e.g., kidney stones) but also used in biomineralization research .

Q & A

Basic: What analytical techniques are recommended for characterizing the purity and structure of Calcium 3-methyl-2-oxobutyrate dihydrate?

Answer:
The compound’s purity and structural integrity can be assessed using:

  • Nuclear Magnetic Resonance (NMR): To confirm the presence of the methyl and oxobutyrate groups. For example, 1H^1H-NMR can identify proton environments around the methyl group (δ ~1.2 ppm) and ketone-adjacent carbons .
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity by separating impurities under reverse-phase conditions (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) .
  • X-ray Diffraction (XRD): Resolves crystallographic details, including hydrate stability and unit cell parameters, critical for confirming the dihydrate form .

Advanced: How can researchers resolve discrepancies in spectroscopic data when analyzing this compound across solvent systems?

Answer:
Discrepancies often arise from solvent polarity or hydrate dissociation. Methodological steps include:

Controlled Solvent Screening: Test solvents (e.g., DMSO, methanol, water) to assess spectral shifts. For example, ketone proton signals in D2_2O may shift due to hydrogen bonding .

Thermogravimetric Analysis (TGA): Verify hydrate stability under experimental conditions (e.g., heating rates of 10°C/min to detect water loss at ~100–120°C) .

Statistical Validation: Use ANOVA to compare peak intensities across replicates, ensuring solvent effects are statistically significant (p < 0.05) .

Basic: What metabolic pathways or biomarker studies utilize this compound?

Answer:
The compound is a derivative of 3-methyl-2-oxobutyric acid, a key intermediate in:

  • Branched-Chain Amino Acid (BCAA) Catabolism: Leucine degradation produces 3-methyl-2-oxobutyrate, monitored via LC-MS in plasma/serum to assess metabolic disorders .
  • Biomarker Validation: Cohort studies measure its geometric mean (e.g., 0.8–1.2 µM in healthy populations) using standardized biospecimen protocols (fasted serum, -80°C storage) .

Advanced: What experimental design considerations are critical for synthesizing this compound with high hydrate stability?

Answer:
Key factors include:

Stoichiometric Control: Ensure a 2:1 molar ratio of 3-methyl-2-oxobutyric acid to calcium hydroxide to prevent anhydrous byproducts .

Crystallization Conditions: Slow evaporation in aqueous ethanol (40–60% v/v) at 4°C promotes dihydrate formation over monohydrate .

Factorial Design Optimization: Test variables (pH, temperature, agitation) using a 23^3 factorial matrix to identify interactions affecting yield and purity .

Basic: How does the dihydrate form influence the compound’s solubility and reactivity in aqueous systems?

Answer:

  • Solubility: The dihydrate form increases water solubility (~50 g/L at 25°C) compared to the anhydrous form due to hydrogen bonding with water molecules .
  • Reactivity: Hydrate water stabilizes the calcium ion, reducing its Lewis acidity and slowing esterification or decarboxylation reactions in aqueous buffers (pH 6–8) .

Advanced: How can contradictory data on the compound’s thermal stability be reconciled across studies?

Answer:
Contradictions often stem from:

  • Analytical Methodology: TGA vs. Differential Scanning Calorimetry (DSC) may report differing decomposition thresholds. Calibrate instruments with standard references (e.g., calcium oxalate) .
  • Sample History: Pre-treatment (lyophilization vs. air-drying) alters hydrate content. Standardize sample preparation protocols .
  • Multivariate Regression: Model decomposition temperature against variables (humidity, heating rate) to isolate confounding factors .

Basic: What are the best practices for integrating this compound into metabolic flux analysis models?

Answer:

  • Isotopic Labeling: Use 13C^{13}C-labeled derivatives to trace carbon flux in BCAA pathways via GC-MS .
  • Kinetic Modeling: Incorporate Michaelis-Menten parameters (e.g., KmK_m = 0.5 mM for mitochondrial uptake) derived from cell lysate assays .

Advanced: How can researchers address reproducibility challenges in synthesizing the compound across labs?

Answer:

  • Standardized Protocols: Adopt IUPAC guidelines for calcium salt synthesis, including pH titration endpoints (pH 7.0–7.5) .
  • Inter-Lab Validation: Share batch samples for cross-lab NMR/XRD analysis to identify deviations in crystallization or drying steps .
  • Error Propagation Analysis: Quantify uncertainty in yield calculations using Monte Carlo simulations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.